Lipophilicity Control: XLogP3 Comparison vs. N-Methyl and Unsubstituted Analogs
The N-isopropyl substituent on the target compound confers a calculated logP (XLogP3) of 2.0, which is significantly higher than that of the N-methyl analog (XLogP3 ~1.2) and the parent 6-bromopyridazin-3-amine (XLogP3 0.4) [1]. This difference of 0.8 and 1.6 log units, respectively, translates to a greater than 6-fold and nearly 40-fold increase in predicted octanol-water partitioning, which is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 6-Bromo-N-methylpyridazin-3-amine: XLogP3 ~1.2; 6-Bromopyridazin-3-amine: XLogP3 0.4 |
| Quantified Difference | ΔXLogP3 = +0.8 and +1.6, respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantifiable lipophilicity difference makes the target compound a superior choice for projects requiring higher membrane permeability without increasing molecular weight, avoiding the need for additional synthetic modifications.
- [1] PubChem. (2025). 6-Bromo-N-isopropylpyridazin-3-amine (CID 66569567), 6-Bromo-N-methylpyridazin-3-amine (CID 534088), 6-Bromopyridazin-3-amine (CID 2794779). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
